4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKYCKYPDNLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under reflux conditions to form the pyrazole ring.
Attachment of the phenyl group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of the pyrazole derivative with a methoxyphenol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydroxyl groups converted to alcohols.
Substitution: Alkylated or acylated derivatives at the hydroxyl positions.
Scientific Research Applications
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include substitutions on the phenyl/phenoxy groups attached to the pyrazole core. These modifications influence molecular weight, solubility, and biological activity.
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Functional Comparisons
Pharmacological Chaperone Activity
- Compound VI (4-fluorophenyl analogue) demonstrated concentration-dependent effects on mutant ATR activity, reversing inhibition at higher doses.
- P4A (4-methoxyphenyl analogue) lacks reported chaperone activity but shares structural similarity, highlighting the critical role of substituent electronegativity (fluoro vs. methoxy) in modulating activity .
Antioxidant Activity
- Benzene-1,3-diol derivatives with antipyrinyl moieties (e.g., 4e in ) showed IC50 values of 48±0.89 mg/mL in DPPH assays. The hydroxyl groups on the benzene ring enhance radical scavenging, a property shared with the target compound’s diol moiety .
Solubility and Metabolic Stability
- The ethoxy-substituted analogue () may exhibit improved metabolic stability compared to the target compound due to reduced hydroxyl group availability. Conversely, the diol structure in the target compound likely increases aqueous solubility .
Key Research Findings
Biological Activity
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, also known as compound AA01VUBS, is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure suggests possible bioactive properties, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol. Its structure features a pyrazole ring substituted with a methoxyphenoxy group and hydroxyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 879446-03-4 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors. Specifically:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate the activity of receptors that play roles in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related pyrazole derivatives. For instance, compounds containing similar pyrazole structures have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy induction . These studies suggest that this compound may exhibit similar properties.
Case Study: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of various pyrazole derivatives on cancer cells. The MTT assay indicated that compounds related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are supported by its structural features that resemble known anti-inflammatory agents. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Effects |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazolo[4,3-e][1,2,4]triazine derivatives | <0.5 µM | Inhibition of IL-6 |
| Sulphonamide derivatives | <0.25 µM | Reduction in TNF-alpha |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a Claisen-Schmidt condensation between a 3-methoxyphenoxy-substituted acetophenone and a hydrazine derivative to form the pyrazole core.
- Step 2 : Introduce the dihydroxybenzene moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling under inert atmosphere (N₂/Ar) .
- Optimization : Use ethanol or DMSO as solvents, reflux at 80–100°C, and monitor reaction progress via TLC/HPLC. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of hydrazine to ketone) to minimize side products .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.1–8.3 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and diol protons (δ ~5.5 ppm with exchange broadening) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the pyrazole backbone .
- X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with similar pyrazoline structures (e.g., C–N bond: ~1.34 Å; pyrazole ring planarity) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Case Study : Discrepancies in antioxidant vs. pro-oxidant effects.
- Approach :
- Dose-Response Profiling : Use in vitro assays (e.g., DPPH radical scavenging) at concentrations ranging from 1 µM to 100 µM.
- Redox Environment Control : Test under varying pH (5.5–7.4) and glutathione levels to mimic physiological conditions .
- Mechanistic Studies : Employ EPR spectroscopy to detect radical intermediates or ROS generation .
Q. How can computational methods predict the compound’s binding affinity for neurological targets?
- Protocol :
- Target Selection : Prioritize receptors with known pyrazole interactions (e.g., GABA_A, NMDA).
- Docking Simulations : Use AutoDock Vina with PyRx for ligand-receptor docking. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- SAR Analysis : Compare docking scores of analogs (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores .
Q. What experimental designs mitigate challenges in studying the compound’s pharmacokinetics?
- In Vivo/In Vitro Models :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
- BBB Permeability : Use a parallel artificial membrane permeability assay (PAMPA-BBB) with a logPe threshold > −5.0 .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Critical Notes
- Contradictions in Evidence : Variability in solvent efficacy (e.g., DMSO vs. ethanol) may arise from differences in substituent polarity; cross-validate with solubility parameters (Hansen solubility spheres) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
